molecular formula C10H18O2 B2936272 (S)-(-)-Citronellic acid CAS No. 2111-53-7

(S)-(-)-Citronellic acid

Cat. No.: B2936272
CAS No.: 2111-53-7
M. Wt: 170.252
InChI Key: GJWSUKYXUMVMGX-VIFPVBQESA-N
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Description

(S)-(-)-Citronellic acid is a chiral organic compound that belongs to the family of monoterpenoid carboxylic acids. It is derived from citronellal, a naturally occurring compound found in the essential oils of various plants, such as citronella and lemongrass. The compound is known for its lemon-like fragrance and is used in the synthesis of various chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-Citronellic acid can be synthesized through several methods, including:

    Oxidation of Citronellal: One common method involves the oxidation of citronellal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and yields this compound as the primary product.

    Hydrolysis of Citronellal Cyanohydrin: Another method involves the hydrolysis of citronellal cyanohydrin in the presence of a strong acid, such as hydrochloric acid, to produce this compound.

    Biocatalytic Methods: Enzymatic oxidation of citronellal using specific oxidoreductases can also yield this compound with high enantioselectivity.

Industrial Production Methods

In industrial settings, this compound is typically produced through the oxidation of citronellal using environmentally friendly oxidizing agents and catalysts. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Citronellic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce more complex carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield citronellol, a valuable fragrance compound.

    Esterification: It reacts with alcohols in the presence of acid catalysts to form esters, which are used in perfumes and flavorings.

    Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts like sulfuric acid for esterification reactions.

Major Products

    Citronellol: Obtained through reduction.

    Esters: Formed through esterification with various alcohols.

Scientific Research Applications

(S)-(-)-Citronellic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and insect-repellent properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of fragrances, flavorings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(-)-Citronellic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    Citronellal: The precursor to (S)-(-)-Citronellic acid, known for its strong lemon-like odor.

    Citronellol: A reduction product of this compound, used in fragrances and insect repellents.

    Geraniol: Another monoterpenoid alcohol with similar applications in fragrances and flavorings.

Uniqueness

This compound is unique due to its chiral nature and specific chemical properties, which make it valuable in the synthesis of enantiomerically pure compounds. Its distinct lemon-like fragrance also sets it apart from other similar compounds.

Properties

IUPAC Name

(3S)-3,7-dimethyloct-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWSUKYXUMVMGX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2111-53-7
Record name (S)-(-)-Citronellic acid
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